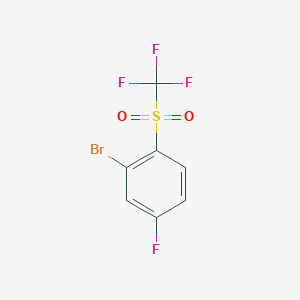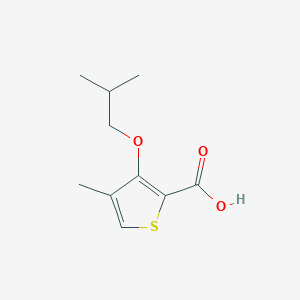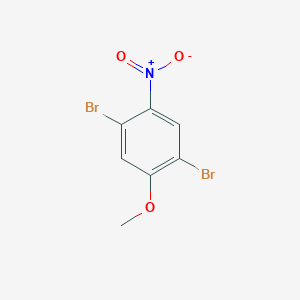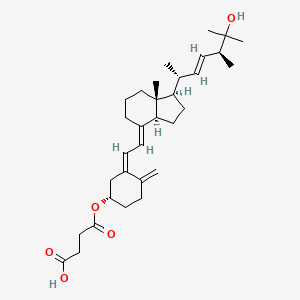
25-Hydroxyvitamin D2 3-Hemisuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Hydroxyvitamin D2 3-Hemisuccinate is a derivative of 25-Hydroxyvitamin D2, a form of vitamin D that is metabolized in the liver. This compound is often used in scientific research to study the effects and metabolism of vitamin D in the body. It plays a crucial role in calcium homeostasis and bone health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D2 3-Hemisuccinate typically involves the esterification of 25-Hydroxyvitamin D2 with succinic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
25-Hydroxyvitamin D2 3-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
25-Hydroxyvitamin D2 3-Hemisuccinate is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of vitamin D derivatives.
Biology: Investigating the role of vitamin D in cellular processes and metabolism.
Medicine: Researching the effects of vitamin D on bone health, calcium homeostasis, and potential therapeutic applications.
Industry: Used in the development of vitamin D supplements and fortified foods.
Mecanismo De Acción
25-Hydroxyvitamin D2 3-Hemisuccinate exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. Upon binding, the VDR forms a complex with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the DNA. This binding regulates the expression of genes involved in calcium and phosphate homeostasis, bone metabolism, and immune function.
Comparación Con Compuestos Similares
Similar Compounds
25-Hydroxyvitamin D2: The parent compound, which is also a form of vitamin D.
25-Hydroxyvitamin D3: Another form of vitamin D, derived from cholecalciferol.
1,25-Dihydroxyvitamin D2: The active form of vitamin D2, which has undergone further hydroxylation.
Uniqueness
25-Hydroxyvitamin D2 3-Hemisuccinate is unique due to its esterified form, which allows for different chemical properties and potential applications in research. Its ability to be used as a probe in studying vitamin D metabolism and its interactions with various receptors makes it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C32H48O5 |
|---|---|
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C32H48O5/c1-21-10-14-26(37-30(35)18-17-29(33)34)20-25(21)13-12-24-8-7-19-32(6)27(15-16-28(24)32)22(2)9-11-23(3)31(4,5)36/h9,11-13,22-23,26-28,36H,1,7-8,10,14-20H2,2-6H3,(H,33,34)/b11-9+,24-12+,25-13-/t22-,23+,26+,27-,28+,32-/m1/s1 |
Clave InChI |
WJFORELUFOSZHQ-OLCHGZDYSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C |
SMILES canónico |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B13432806.png)
![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)
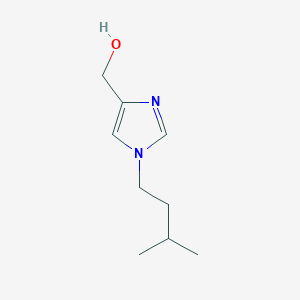
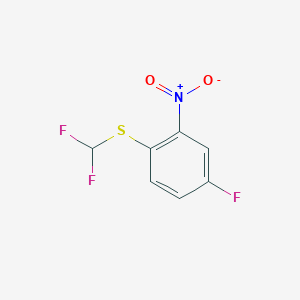
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
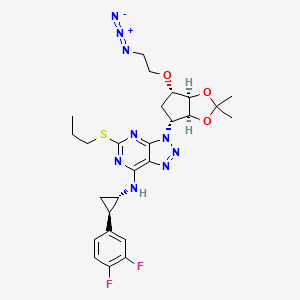

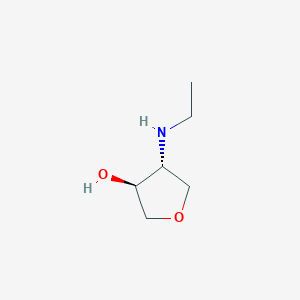
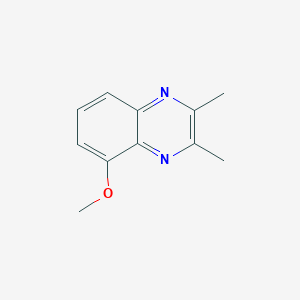
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
